REACTION_CXSMILES
|
[CH2:1]1[CH:5]2[C:6]3[C:11]([CH:3]([CH2:4]2)[CH2:2]1)=[N:10][C:9](Cl)=[N:8][CH:7]=3.[NH2:13][NH2:14]>N1C=CC=CC=1>[CH2:1]1[CH:5]2[C:6]3[C:11]([CH:3]([CH2:4]2)[CH2:2]1)=[N:10][C:9]([NH:13][NH2:14])=[N:8][CH:7]=3
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Name
|
|
Quantity
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0 (± 1) mol
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Type
|
reactant
|
Smiles
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C1CC2CC1C3=CN=C(N=C23)Cl
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
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N1=CC=CC=C1
|
Name
|
|
Quantity
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15 mL
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Type
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reactant
|
Smiles
|
NN
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under vacuum
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Type
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CUSTOM
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Details
|
The residue was partitioned between chloroform and 1M aqueous potassium carbonate solution
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Type
|
DRY_WITH_MATERIAL
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Details
|
The organic layer was dried over anhydrous sodium sulfate
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
C1CC2CC1C3=CN=C(N=C23)NN
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |